molecular formula C8H6F3NO3 B14858622 5-Methoxy-4-(trifluoromethyl)picolinic acid

5-Methoxy-4-(trifluoromethyl)picolinic acid

Cat. No.: B14858622
M. Wt: 221.13 g/mol
InChI Key: GGUPSQOQHTYTNG-UHFFFAOYSA-N
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Description

5-Methoxy-4-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 4-position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(trifluoromethyl)picolinic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto the picolinic acid core. One common method is the nucleophilic aromatic substitution reaction, where a suitable methoxy precursor reacts with a trifluoromethylated pyridine derivative under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group may yield 5-formyl-4-(trifluoromethyl)picolinic acid, while reduction of the trifluoromethyl group may produce 5-methoxy-4-(difluoromethyl)picolinic acid.

Scientific Research Applications

5-Methoxy-4-(trifluoromethyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to zinc finger proteins, altering their structure and function, which can disrupt viral replication and other cellular processes. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, lacking the methoxy and trifluoromethyl groups.

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.

Uniqueness

5-Methoxy-4-(trifluoromethyl)picolinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

5-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c1-15-6-3-12-5(7(13)14)2-4(6)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

GGUPSQOQHTYTNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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